molecular formula C24H24N2O3 B4237350 N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide

N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No. B4237350
M. Wt: 388.5 g/mol
InChI Key: VXPYMNMAPKXTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide, also known as BMA-10, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMA-10 is a benzamide derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood, but it is thought to act through the inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions.
Biochemical and Physiological Effects:
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in animal models. It has also been found to reduce pain and inflammation in various models of inflammatory conditions. Additionally, N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide in lab experiments is its selectivity for COX-2 inhibition, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, a limitation is that N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has only been tested in animal models, and its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Additionally, further studies are needed to evaluate the safety and efficacy of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide in humans, as well as its potential for use in combination with other drugs for the treatment of inflammatory conditions. Finally, there is a need for more research on the mechanism of action of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide, which may provide insights into its potential therapeutic applications.

Scientific Research Applications

N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Furthermore, N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been found to have potential as a treatment for neuropathic pain and other inflammatory conditions.

properties

IUPAC Name

N-benzyl-2-[methyl-[2-(4-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-18-12-14-20(15-13-18)29-17-23(27)26(2)22-11-7-6-10-21(22)24(28)25-16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYMNMAPKXTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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